An In-depth Technical Guide to N-Acetyl-DL-allylglycine: Structure, Properties, and Applications
An In-depth Technical Guide to N-Acetyl-DL-allylglycine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-allylglycine is a derivative of the non-proteinogenic amino acid allylglycine. While not biologically active in its own right, it serves as a crucial precursor and reference compound related to DL-allylglycine, a potent neurochemical tool. DL-allylglycine is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][3] By reducing GABA levels, DL-allylglycine induces a state of neuronal hyperexcitability, making it an invaluable agent for creating experimental models of epilepsy.[1][2] This guide provides a comprehensive technical overview of N-Acetyl-DL-allylglycine, detailing its chemical structure, physicochemical properties, synthesis, and its indirect but significant role in neuroscience research and drug development.
Core Chemical Identity and Structure
N-Acetyl-DL-allylglycine is the N-acetylated form of DL-allylglycine, a racemic mixture. The acetylation of the amino group modifies its chemical properties, rendering it a distinct molecule for chemical synthesis and analytical purposes.
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Chemical Name: 2-Acetamidopent-4-enoic acid[4]
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Synonyms: N-Acetyl-2-amino-4-pentenoic acid, 2-(Acetylamino)-4-pentenoic acid[4]
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CAS Number: 50299-14-4[5]
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Molecular Formula: C₇H₁₁NO₃[5]
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Molecular Weight: 157.17 g/mol [4]
The structure consists of a five-carbon pentenoic acid backbone with an allyl group (CH₂=CH-CH₂–) at the gamma position and an acetamido group at the alpha (C2) position.
Structure:
O
//
CH₂=CH-CH₂-CH-C-OH
|
NH
|
C=O
|
CH₃
Physicochemical Properties
The physicochemical properties of N-Acetyl-DL-allylglycine are essential for its handling, storage, and application in experimental settings. These characteristics dictate its solubility, stability, and reactivity.
| Property | Value | Source(s) |
| Melting Point | 114 °C | [6] |
| Boiling Point | 382.4 °C at 760 mmHg | [4][6] |
| Density | 1.121 g/cm³ | [4][6] |
| Flash Point | 185.1 °C | [4][6] |
| pKa | 3.58 ± 0.10 (Predicted) | [6] |
| LogP | 0.54270 | [6] |
| Storage Temperature | -20°C | [6] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Chemical Synthesis: A Methodological Overview
The synthesis of N-Acetyl-DL-allylglycine is typically achieved through the alkylation of an acetylated glycine equivalent. One common and effective route involves the reaction of diethyl 2-acetamidomalonate with allyl bromide. This method provides a reliable pathway to the target molecule.[6]
Protocol: Synthesis via Diethyl 2-Acetamidomalonate
This protocol outlines a two-step process: alkylation of the malonic ester followed by hydrolysis and decarboxylation to yield the final product.
Step 1: Alkylation of Diethyl 2-Acetamidomalonate
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-acetamidomalonate in a suitable anhydrous solvent (e.g., ethanol).
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Base Addition: Add one molar equivalent of a strong base, such as sodium ethoxide, to the solution. The base deprotonates the alpha-carbon of the malonic ester, forming a nucleophilic enolate. This step is critical for enabling the subsequent alkylation.
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Allylation: Slowly add one molar equivalent of allyl bromide to the reaction mixture. The reaction is typically performed at room temperature or with gentle heating. The enolate attacks the allyl bromide in an Sₙ2 reaction, forming ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate.
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Workup: After the reaction is complete (monitored by TLC), neutralize the mixture, remove the solvent under reduced pressure, and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dialkylated intermediate.
Step 2: Hydrolysis and Decarboxylation
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Hydrolysis: Heat the intermediate product from Step 1 under reflux with aqueous hydrochloric acid. This harsh condition hydrolyzes both the ester and amide linkages.
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Decarboxylation: Continued heating causes the decarboxylation of the resulting malonic acid derivative, yielding DL-allylglycine.
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N-Acetylation: To obtain the final product, the resulting DL-allylglycine is re-acetylated. Dissolve the amino acid in water and add acetic anhydride with vigorous stirring.[7] The reaction is typically exothermic.
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Isolation: Cool the solution in an ice bath to crystallize the N-Acetyl-DL-allylglycine. Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum.[7]
Caption: Workflow for the synthesis of N-Acetyl-DL-allylglycine.
Biological Relevance: The Gateway to GABA Inhibition
The primary significance of N-Acetyl-DL-allylglycine in drug development and neuroscience lies in its relationship to DL-allylglycine . DL-allylglycine is a known convulsant agent that functions by irreversibly inhibiting Glutamate Decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of GABA from glutamate.[1][2][3]
Mechanism of Action:
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GAD Inhibition: The L-enantiomer, L-allylglycine, is the biologically active form. It acts as an inhibitor of GAD.[2]
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Reduced GABA Synthesis: By inhibiting GAD, allylglycine leads to a significant reduction in the concentration of GABA in the brain.[1][3]
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Disinhibition of Neuronal Circuits: GABA is the primary inhibitory neurotransmitter in the central nervous system. A decrease in GABAergic tone leads to a state of neuronal hyperexcitability and a lowered seizure threshold.[2]
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Induction of Seizures: This hyperexcitability manifests as convulsions, making DL-allylglycine a reliable chemical tool for inducing seizures in animal models to study the mechanisms of epilepsy and to screen potential anti-epileptic drugs.[1][8]
Caption: DL-Allylglycine inhibits GAD, disrupting GABA synthesis.
Analytical Methodologies
The purity and concentration of N-Acetyl-DL-allylglycine and its related substances are critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard and robust method for this purpose. While specific methods for this exact compound are not widely published, a reliable method can be adapted from established protocols for other N-acetylated amino acids.[9][10]
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol provides a framework for the quantitative analysis of N-Acetyl-DL-allylglycine.
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System Preparation: Use a standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a column oven.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 0.01M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile. A typical starting gradient could be 95:5 (Buffer:Acetonitrile).
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Sample Preparation: Accurately weigh and dissolve the N-Acetyl-DL-allylglycine sample in the mobile phase or a suitable diluent (like 0.3 M HCl) to a known concentration (e.g., 1 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Detection Wavelength: 205-210 nm (where the amide bond absorbs)
-
-
Data Analysis: The retention time of the main peak corresponds to N-Acetyl-DL-allylglycine. The area of the peak is proportional to its concentration. Impurities can be identified as separate peaks and quantified based on their relative peak areas. Method validation according to ICH guidelines is necessary for use in regulated environments.[9]
Safety and Handling
While N-Acetyl-DL-allylglycine is not as acutely toxic as its non-acetylated counterpart, proper laboratory safety procedures are mandatory.
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Hazard Identification: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[6][11]
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Precautionary Statements:
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Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of -20°C.[6]
Conclusion
N-Acetyl-DL-allylglycine is a specialized chemical compound whose value is intrinsically linked to the potent biological activity of DL-allylglycine. As a stable derivative, it plays a role in the synthesis and analysis of this critical neuroscientific tool. Understanding its chemical properties, synthesis, and analytical methods is paramount for researchers utilizing the allylglycine model of epilepsy to advance our knowledge of GABAergic neurotransmission and to develop next-generation therapies for seizure disorders and other neurological conditions.
References
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LookChem. (n.d.). N-ACETYL-DL-ALLYLGLYCINE. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-Allylglycine. National Institutes of Health. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Retrieved January 12, 2026, from [Link]
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eScholarship. (1978). DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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PubMed. (1984). Effects of DL-allylglycine, alone or in combination with morphine, on passive avoidance behaviour in C57BL/6 mice. Retrieved January 12, 2026, from [Link]
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PubMed. (2012). A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. Retrieved January 12, 2026, from [Link]
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MDPI. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Retrieved January 12, 2026, from [Link]
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